molecular formula C6H7BrS B1589064 3-(2-Bromoethyl)thiophene CAS No. 57070-76-5

3-(2-Bromoethyl)thiophene

Cat. No.: B1589064
CAS No.: 57070-76-5
M. Wt: 191.09 g/mol
InChI Key: XQZUHTDYDIRXPP-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Chemistry Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comrroij.com Its structure, analogous to benzene (B151609), imparts aromatic stability and a rich reactivity profile. numberanalytics.comrroij.com Thiophene and its derivatives are not merely academic curiosities; they are integral components in a wide array of functional materials and biologically active compounds. nih.govnumberanalytics.com In materials science, the electron-rich nature of the thiophene ring is harnessed in the development of organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs). lookchem.comcognizancejournal.com In medicinal chemistry, the thiophene scaffold is a common feature in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcognizancejournal.com The ability of the thiophene ring to act as a bioisostere for a benzene ring, often leading to compounds with similar or enhanced biological activity, further underscores its importance in drug design. rroij.com

Contextualizing Halogenated Alkyl Thiophene Derivatives in Advanced Synthetic Strategies

The introduction of a halogenated alkyl chain onto the thiophene ring dramatically expands its synthetic utility. Halogenated alkyl thiophenes serve as key intermediates, enabling chemists to construct more complex molecular architectures through a variety of coupling and substitution reactions. The halogen atom, typically bromine or chlorine, acts as a versatile handle for introducing new functional groups. evitachem.com The reactivity of the C-X (carbon-halogen) bond allows for participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. evitachem.com These reactions are fundamental to the synthesis of conjugated polymers, which are essential for organic electronics, as well as for the assembly of intricate drug candidates. rsc.org The specific position of the halogen and the length of the alkyl chain can be precisely controlled, offering a high degree of tunability in the design of target molecules.

Research Rationale: Highlighting the Importance of 3-(2-Bromoethyl)thiophene as a Versatile Intermediate

This compound, with its bromine atom strategically positioned on the ethyl side chain at the 3-position of the thiophene ring, is a prime example of a highly valuable synthetic intermediate. lookchem.com This specific arrangement of functional groups allows for a diverse range of chemical transformations. The bromoethyl group is susceptible to nucleophilic substitution reactions, providing a straightforward pathway to introduce a wide variety of functionalities. evitachem.com At the same time, the thiophene ring itself can undergo electrophilic substitution, allowing for further modification of the heterocyclic core. evitachem.com This dual reactivity makes this compound a linchpin in the synthesis of a multitude of compounds with applications in pharmaceuticals, agrochemicals, and materials science. lookchem.com Its role as a building block for more complex molecules underscores its significance in both academic research and industrial chemical production. lookchem.com

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C6H7BrS
Molecular Weight 191.09 g/mol
CAS Number 57070-76-5
Appearance Clear colorless to light yellow liquid
Boiling Point 75-78 °C at 1 mmHg

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZUHTDYDIRXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446798
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57070-76-5
Record name 3-(2-bromoethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Bromoethyl Thiophene and Precursor Compounds

Direct Synthetic Routes to 3-(2-Bromoethyl)thiophene

The most straightforward approach to synthesizing this compound involves the direct conversion of its corresponding alcohol precursor, 2-(thiophen-3-yl)ethanol.

The transformation of primary alcohols into alkyl bromides is a fundamental reaction in organic synthesis. For the preparation of this compound, the Appel reaction provides a mild and efficient method, converting 2-(thiophen-3-yl)ethanol into the desired product with high fidelity. alfa-chemistry.comorganic-chemistry.org

The Appel reaction utilizes a combination of triphenylphosphine (Ph₃P) and a tetrahalomethane, most commonly carbon tetrabromide (CBr₄), to achieve the conversion of alcohols to alkyl bromides. tcichemicals.com This method is renowned for its mild, nearly neutral reaction conditions, making it suitable for substrates that are sensitive to acidic or basic environments. alfa-chemistry.com The reaction is typically performed in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), at temperatures ranging from 0 °C to room temperature. tcichemicals.comresearchgate.net

For the specific synthesis of this compound from 2-(thiophen-3-yl)ethanol, a typical procedure involves treating the alcohol with CBr₄ and Ph₃P. The reaction generally proceeds smoothly to afford the target compound in high yield. tcichemicals.com

Reagent/ConditionRole/ParameterTypical Value
2-(Thiophen-3-yl)ethanolStarting Material1.0 equivalent
Carbon Tetrabromide (CBr₄)Bromine Source1.1 - 1.5 equivalents
Triphenylphosphine (Ph₃P)Reagent1.1 - 1.5 equivalents
SolventReaction MediumDichloromethane or THF
TemperatureReaction Condition0 °C to Room Temperature
Reaction TimeDuration1 - 14 hours
YieldOutcomeHigh (typically >90%)
A summary of typical reaction conditions for the bromination of an alcohol using the Appel reaction.

The mechanism of the Appel reaction begins with the activation of triphenylphosphine by the tetrahalomethane (CBr₄). organic-chemistry.orgnrochemistry.com This initial step forms a phosphonium salt intermediate. The alcohol, in this case 2-(thiophen-3-yl)ethanol, then reacts with this phosphonium salt. The alcohol's oxygen atom attacks the phosphorus center, creating an oxyphosphonium intermediate and making the oxygen an excellent leaving group. nrochemistry.com

The reaction culminates in a nucleophilic attack by the bromide ion. This displacement occurs via an Sₙ2 (substitution nucleophilic bimolecular) mechanism, which results in the formation of the alkyl halide—this compound—and triphenylphosphine oxide as a byproduct. nrochemistry.comcommonorganicchemistry.com For primary alcohols like 2-(thiophen-3-yl)ethanol, the Sₙ2 pathway is highly efficient. nrochemistry.com

Conversion of 2-(Thiophen-3-yl)ethanol via Bromination Protocols

Alternative Approaches for Bromoethyl-Functionalized Thiophenes

Beyond the direct conversion of the corresponding alcohol, alternative strategies exist that involve either building the desired functionality onto a pre-existing thiophene (B33073) ring or constructing the thiophene ring itself with the bromoethyl moiety already incorporated into one of the precursors.

This multi-step approach involves first introducing a bromine atom onto the thiophene ring, which then serves as a handle for subsequent carbon-carbon bond formation to introduce the ethyl side chain. The C-2 and C-5 positions of the thiophene ring are the most reactive sites for electrophilic substitution reactions like bromination. researchgate.net However, to obtain 3-substituted thiophenes, more complex strategies are often required, such as using blocking groups or starting from a 3-substituted precursor. orgsyn.org

Once a brominated thiophene, such as 3-bromothiophene, is obtained, the ethyl group can be introduced via cross-coupling reactions. jcu.edu.au The Kumada coupling, for example, reacts a Grignard reagent (e.g., ethylmagnesium bromide) with the aryl halide in the presence of a nickel or palladium catalyst to form the alkylated thiophene. rsc.org The resulting 3-ethylthiophene would then require a subsequent bromination of the side chain to yield the final product, a process that can be challenging and may lack selectivity.

StepReaction TypeStarting MaterialKey ReagentsProduct
1Ring BrominationThiopheneNBS or Br₂3-Bromothiophene (requires specific methods)
2Alkylation3-BromothiopheneEthylmagnesium bromide, Ni/Pd catalyst3-Ethylthiophene
3Side-chain Bromination3-EthylthiopheneNBS, radical initiator3-(1-Bromoethyl)thiophene or this compound
A generalized multi-step pathway involving ring bromination and subsequent alkylation.

An alternative retrosynthetic approach involves constructing the thiophene ring from acyclic precursors where one of the components already contains the bromoethyl functional group. Several classical thiophene syntheses can be adapted for this purpose.

The Paal-Knorr thiophene synthesis , for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. nih.govpharmaguideline.com To synthesize this compound via this route, one would require a 1,4-dicarbonyl precursor bearing the bromoethyl side chain at the appropriate position.

Another versatile method is the Gewald aminothiophene synthesis , which typically yields 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur. pharmaguideline.com While this method primarily produces aminothiophenes, modifications to the starting materials or subsequent deamination and functionalization could potentially lead to the desired product.

More recent methods involve the cyclization of functionalized alkynes. mdpi.com For example, a suitably substituted alkyne containing both a sulfur nucleophile and a bromoethyl group could potentially undergo a metal-catalyzed or electrophile-induced cyclization to form the thiophene ring directly. mdpi.comorganic-chemistry.org These methods offer a high degree of control over the substitution pattern of the resulting thiophene.

Reactivity and Advanced Organic Transformations of 3 2 Bromoethyl Thiophene

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-(2-bromoethyl)thiophene, these reactions could theoretically proceed at the C-Br bond of the side chain or via C-H activation of the thiophene (B33073) ring.

Palladium-Catalyzed Coupling Strategies

Palladium catalysts are widely employed in a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures from simple precursors.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between organoboronic acids and organic halides. mdpi.com While this reaction is extensively used for the functionalization of bromo-substituted thiophenes, specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively reported in the surveyed literature. Generally, the reaction involves the palladium-catalyzed coupling of an organic halide with a boronic acid in the presence of a base. wikipedia.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

In the context of thiophene derivatives, Suzuki-Miyaura coupling is a well-established method for the synthesis of aryl-substituted thiophenes. mdpi.com For instance, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids and esters to produce 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com Similarly, the synthesis of thieno[3,2-b]indole derivatives has been achieved through a site-selective Suzuki-Miyaura coupling of 2,3-dibromothiophene with 2-bromophenylboronic acid. wikipedia.org

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)Reference
4-bromothiophene-2-carbaldehydeArylboronic acid/esterPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O4-arylthiophene-2-carbaldehydeModerate to Excellent mdpi.com
2,3-dibromothiophene2-bromophenylboronic acidNot SpecifiedNot SpecifiedNot Specified3-bromo-2-(2-bromophenyl)thiophene82 wikipedia.org

The Stille cross-coupling reaction provides another effective method for the formation of carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. nih.gov This reaction is known for its tolerance of a wide variety of functional groups. chemrxiv.org However, specific examples of Stille coupling involving this compound are not prevalent in the reviewed scientific literature. The general mechanism involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination. researchgate.net

The Stille reaction has been successfully applied to various thiophene derivatives. For example, it has been used in the synthesis of thieno[3,2-b]thiophene (B52689) derivatives, where a one-pot Stille coupling was performed between bromobenzene and a tri-n-butylstannyl derivative of a thieno[3,2-b]thiophene compound. nih.govresearchgate.net

Reactant 1Reactant 2CatalystSolventProductReference
Bromobenzene2,5-bis(5-(tributylstannyl)thiophen-2-yl)thieno[3,2-b]thiophenePdCl₂(PPh₃)₂THF2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene nih.govresearchgate.net

This table illustrates a Stille coupling reaction involving a thiophene derivative to demonstrate the general methodology, due to the lack of specific examples with this compound.

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. cymitquimica.comamanote.com This method is recognized for its high reactivity and selectivity. The Kumada-Tamao-Corriu coupling, on the other hand, utilizes a Grignard reagent as the organometallic partner, typically with a nickel or palladium catalyst. beilstein-journals.org

Detailed research findings on the application of Negishi or Kumada-Tamao-Corriu couplings specifically to this compound are limited in the available literature. These reactions are, however, fundamental in synthetic organic chemistry for the formation of C-C bonds with various thiophene-containing molecules. rsc.org

Direct C-H functionalization polycondensation is an emerging and atom-economical method for the synthesis of conjugated polymers. jcu.edu.au This approach avoids the pre-functionalization of monomers, which is often required in traditional cross-coupling polymerizations. The polymerization of 2-chloro-3-substituted thiophenes has been achieved using a nickel catalyst in the presence of a magnesium amide. jcu.edu.au While this methodology has been applied to various thiophene derivatives, its specific application to this compound as a monomer for polythiophene synthesis is not well-documented.

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions have gained significant attention as a more economical and environmentally friendly alternative to palladium-catalyzed methods for certain transformations. physicsjournal.net These reactions can be used to form C-C, C-N, C-O, and C-S bonds. semanticscholar.orgresearchgate.netresearchgate.net

The application of copper-mediated cross-coupling reactions to this compound is not extensively described in the scientific literature. However, copper catalysis is known to be effective for various transformations involving aryl halides and other substrates. For example, copper(II)-catalyzed C-O coupling of aryl bromides with aliphatic diols has been developed. physicsjournal.net Additionally, copper-catalyzed reactions of aryl halides with N-nucleophiles are well-established. semanticscholar.orgresearchgate.net A photoinduced, copper-catalyzed method for the coupling of aryl thiols with aryl halides has also been reported, proceeding under mild conditions.

Nucleophilic Substitution Reactions of the Bromoethyl Group

The primary bromine atom in the ethyl side chain of this compound is susceptible to nucleophilic attack, providing a straightforward method for introducing a wide array of functional groups. This reactivity is characteristic of SN2 reactions, where a nucleophile displaces the bromide leaving group.

Conversion to Azide (B81097) Derivatives as Reactive Intermediates

A significant transformation of this compound is its conversion to 3-(2-azidoethyl)thiophene. This reaction is typically achieved by treating the bromo-compound with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). The resulting azide is a stable yet reactive intermediate.

The azide functional group is particularly valuable in synthetic organic chemistry. It can be readily reduced to a primary amine, 3-(2-aminoethyl)thiophene, providing a route to thiophene-based analogues of biologically important phenethylamines. Furthermore, the azide group is a key participant in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the efficient construction of complex molecular architectures containing 1,2,3-triazole linkages.

Other Nucleophilic Displacements for Functional Group Introduction

Beyond the introduction of the azide group, the bromoethyl moiety readily reacts with a variety of other nucleophiles. These reactions significantly expand the synthetic utility of this compound by allowing for the incorporation of diverse chemical functionalities. For instance, reaction with cyanide ions yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Other common nucleophiles include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and substituted amines, respectively. These transformations are fundamental for tailoring the physical and biological properties of the resulting thiophene derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Functional Group Introduced
Azide Sodium Azide (NaN₃) 3-(2-Azidoethyl)thiophene Azide (-N₃)
Cyanide Sodium Cyanide (NaCN) 3-(Thiophen-3-yl)propanenitrile Nitrile (-CN)
Hydroxide Sodium Hydroxide (NaOH) 2-(Thiophen-3-yl)ethanol Alcohol (-OH)
Thiolate Sodium Thiophenolate (NaSPh) 3-(2-(Phenylthio)ethyl)thiophene Thioether (-SPh)
Amine Ammonia (NH₃) 2-(Thiophen-3-yl)ethanamine Primary Amine (-NH₂)

Organometallic Intermediates and Their Synthetic Utility

The formation of organometallic reagents is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound serves as a precursor to such reagents, enabling further molecular elaboration.

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a powerful method for converting organic halides into highly reactive organolithium species. wikipedia.orgharvard.edu This reaction is typically very fast and is kinetically controlled. wikipedia.orgharvard.edu However, its application to primary alkyl bromides like this compound is problematic. The organolithium reagents used for the exchange, such as n-butyllithium or tert-butyllithium, are exceptionally strong bases. Consequently, instead of the desired lithium-halogen exchange, a competing E2 (elimination) reaction is highly favored, which would lead to the formation of 3-vinylthiophene. Additionally, deprotonation of the acidic protons on the thiophene ring itself can occur. For these reasons, lithium-halogen exchange is not a synthetically viable strategy for generating an organolithium reagent from the bromoethyl side chain of this molecule.

Grignard Reagent Formation and Applications in C-C Bond Construction

In contrast to the challenges with lithium-halogen exchange, the formation of a Grignard reagent from this compound is a robust and widely used strategy. ias.ac.in The reaction involves treating the alkyl bromide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), to produce 3-(2-thienyl)ethylmagnesium bromide. askfilo.comresearchgate.net

This Grignard reagent is a potent nucleophile that is highly effective in forming new carbon-carbon bonds. illinois.edudtu.dkresearchgate.netvanderbilt.eduresearchgate.net It readily reacts with a variety of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide (CO₂) followed by an acidic workup produces a carboxylic acid, extending the carbon chain by one. These reactions are fundamental for building more complex molecular frameworks from the initial thiophene building block.

Table 2: C-C Bond Forming Reactions with 3-(2-Thienyl)ethylmagnesium Bromide

Electrophile Reagent Example Product Class
Aldehyde Acetaldehyde Secondary Alcohol
Ketone Acetone Tertiary Alcohol
Carbon Dioxide CO₂ (gas or solid) Carboxylic Acid
Ester Ethyl formate Secondary Alcohol (after 2 eq.)
Epoxide Ethylene Oxide Primary Alcohol (chain extended)

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (EAS). studysmarter.co.ukresearchgate.net The substituent already present on the ring dictates the position of the incoming electrophile. The 3-(2-bromoethyl) group is considered an alkyl group, which is an activating, ortho-, para-director. pearson.comlibretexts.org

In the context of a 3-substituted thiophene, the "ortho" positions are C2 and C4, while the "para" position is C5. Due to the inherent reactivity of the thiophene ring, substitution occurs preferentially at the positions alpha to the sulfur atom (C2 and C5). The electron-donating nature of the alkyl group at the C3 position further activates these alpha positions for electrophilic attack. youtube.com Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2- and 5-substituted products. The precise ratio of these isomers can be influenced by the steric bulk of the electrophile and the reaction conditions, with substitution at the less hindered C5 position sometimes being favored. Common EAS reactions include halogenation (e.g., with NBS or Br₂), nitration, and Friedel-Crafts acylation. jcu.edu.au

Lack of Specific Research Hinders Detailed Analysis of Radical Transformations of this compound

Radical-mediated reactions are a cornerstone of modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. These reactions typically involve the generation of a radical species, which can then undergo a variety of transformations, including intramolecular cyclization. In the hypothetical case of this compound, it is plausible to theorize on potential radical-mediated transformations based on analogous chemical systems.

One such transformation is the intramolecular radical cyclization, where the abstraction of the bromine atom from the ethyl side chain would generate a primary radical. This radical could then, in principle, attack the thiophene ring to form a new cyclic structure. The regioselectivity of such a cyclization would be of significant interest, with potential for the formation of either a five- or six-membered ring fused to the thiophene core. The specific outcome would be governed by the relative stability of the transition states leading to the different cyclized products.

Modern methodologies for initiating such radical reactions often employ tin-based reagents like tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). More recently, tin-free methods, including those utilizing photoredox catalysis, have gained prominence due to their milder reaction conditions and reduced toxicity. These advanced techniques could foreseeably be applied to induce radical transformations in this compound.

However, without specific experimental studies, any discussion on reaction conditions, yields, and the precise nature of the products remains speculative. Detailed research, including experimental validation and computational studies, would be necessary to fully elucidate the radical-mediated reactivity of the bromoethyl substituent in this compound. The absence of such dedicated studies in the current body of scientific literature prevents a thorough and scientifically accurate exposition on this topic.

Applications of 3 2 Bromoethyl Thiophene As a Versatile Synthetic Building Block

Role in the Development of Advanced Polymeric and Material Systems

3-(2-Bromoethyl)thiophene serves as a crucial precursor for creating sophisticated polymers and materials with tailored electronic and optical properties. Its bifunctional nature, possessing both a polymerizable thiophene (B33073) unit and a modifiable bromoethyl side chain, enables the synthesis of a wide array of functional materials.

Precursor for Conjugated Polythiophenes and Oligothiophenes

Conjugated polythiophenes and oligothiophenes are a significant class of materials in organic electronics due to their semiconductor properties. e-bookshelf.de this compound is an important monomer for the synthesis of these polymers. The bromoethyl group provides a site for further functionalization, either before or after polymerization, allowing for the fine-tuning of the polymer's properties. rsc.orgresearchgate.net

For instance, the bromo-functionalized polymer can be copolymerized with other thiophene derivatives, such as 2,5-dibromo-3-hexylthiophene. The resulting polymer's alkyl bromide can then be converted to an alkyl azide (B81097), which can undergo a click reaction with an alkyne-functionalized molecule to attach specific functional groups. rsc.org The synthesis of soluble polythiophenes was a significant advancement, achieved by introducing alkyl substituents at the 3-position of the thiophene unit. nih.gov

Electropolymerization of this compound Derived Monomers

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly on an electrode surface. Monomers derived from this compound can be electropolymerized to form conjugated polymer networks. uh.edu This method is advantageous for producing coherent and optically clear conducting polymer films. uh.edu

For example, a precursor polymer with both thiophene and carbazole (B46965) electroactive groups can be synthesized and then electropolymerized. The presence of carbazole can induce the electropolymerization of the thiophene units, which have a higher oxidation potential. uh.edu The resulting thin films exhibit unique optical, electrochemical, and morphological properties. uh.edu However, electropolymerization of some thiophene monomers can be challenging due to their high oxidation potentials. beilstein-journals.org

Strategies for Regioregular Polythiophene Synthesis

The arrangement of the monomer units in a polythiophene chain, known as regioregularity, significantly impacts the material's electronic properties. rsc.org Head-to-tail (HT) coupling of 3-substituted thiophenes leads to more planar backbones and enhanced charge carrier mobility. nih.govrsc.org

Several synthetic strategies have been developed to achieve high regioregularity, with nickel- and palladium-catalyzed cross-coupling reactions being the most prominent. nih.govrsc.org Methods like Grignard Metathesis (GRIM) polymerization allow for the synthesis of regioregular polythiophenes with functional groups that can be modified post-polymerization. researchgate.netresearchgate.net For instance, a regioregular polythiophene with a terminal brominated alkyl chain can be synthesized, and this bromide can be subsequently converted to other functional groups. researchgate.net Deprotonative cross-coupling polycondensation using a Knochel-Hauser base (TMPMgCl·LiCl) and a nickel catalyst is another effective method for producing regioregular head-to-tail polythiophenes from 2-bromo-3-substituted thiophene monomers. rsc.orgnih.gov

Post-Polymerization Functionalization of Thiophene-Based Polymers

Post-polymerization functionalization is a versatile strategy for introducing a wide range of functionalities onto a pre-synthesized polymer backbone. This approach allows for the creation of materials with tailored properties without needing to synthesize each functionalized monomer individually. rsc.org

Polythiophenes containing the this compound unit are particularly amenable to post-polymerization modification. The bromoethyl group serves as a reactive handle for introducing various substituents. For example, a bromide-bearing regioregular polythiophene can be prepared via Grignard metathesis. researchgate.net This bromide can then be converted to an azide group, which can subsequently undergo "click" chemistry with various alkynes to attach different functional groups. ubc.ca This method has been used to attach photoswitches like dithienylethene to the polymer backbone. rsc.org

Contribution to Organic Electronics and Optoelectronics

The unique electronic and optical properties of polythiophenes derived from this compound make them highly valuable for applications in organic electronics and optoelectronics. rsc.orgbeilstein-journals.orgrsc.orgnih.govmdpi.comrsc.org These materials are used in a variety of devices due to their semiconducting nature and processability. e-bookshelf.de

Components for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

Polythiophenes and oligothiophenes are key components in the active layers of OFETs and OLEDs. rsc.orgrsc.orgnih.gov In OFETs, they act as the semiconducting channel, while in OLEDs, they can function as the emissive layer or as hole-transport materials. uh.edunih.gov

The performance of these devices is highly dependent on the structure and properties of the thiophene-based material. For example, regioregular poly(3-hexylthiophene) (P3HT) is a benchmark polymer semiconductor for OFETs and bulk heterojunction solar cells. beilstein-journals.orgnih.gov The introduction of specific functional groups via this compound can tune the energy levels and charge transport characteristics of the polymer, leading to improved device performance. rsc.org For instance, copolymers incorporating thieno[3,2-b]thiophene (B52689) and benzothiadiazole units have been used to create high-performance, low-voltage OFETs. rsc.org In the realm of OLEDs, thiophene-based polymers are used to develop efficient emitters, with research focusing on achieving emissions across the visible spectrum, including deep-red and near-infrared. frontiersin.orgrsc.org

Application in Photovoltaic Devices and Dye-Sensitized Solar Cells

The electron-rich nature of the thiophene ring in this compound makes it a valuable component in the synthesis of materials for organic photovoltaic (OPV) devices and dye-sensitized solar cells (DSSCs). Thiophene-containing compounds are known to enhance the electrical and optical properties of these materials, leading to improved device performance and efficiency. lookchem.com

In the realm of DSSCs, which are a type of low-cost solar cell, the dye sensitizer (B1316253) plays a pivotal role in absorbing sunlight and initiating the electron transfer process. mdpi.com Organic dyes incorporating thiophene units have been extensively studied to improve the performance of DSSCs. mdpi.comfrontiersin.org The structural flexibility of thiophene-based molecules allows for the fine-tuning of their properties to enhance light absorption, facilitate efficient electron injection into the semiconductor's conduction band, and suppress undesirable charge recombination. mdpi.comfrontiersin.org For instance, the introduction of specific thiophene-based spacers in dye molecules has been shown to prevent dye aggregation on the titanium dioxide (TiO2) surface, a common issue that can limit cell efficiency. mdpi.com

Dye/Device ConfigurationJsc (mA·cm⁻²)Voc (V)FFPCE (%)Reference
Dye 36-sensitized cell17.490.700.708.70 mdpi.com
Dye 37-sensitized cell---7.04 mdpi.com
Cell based on 59---6.27 mdpi.com
Optimized 60-sensitized cell14.40.6790.737.3 mdpi.com
P3HTT/nc-TiO2/dye/Au1.70.6100.340.035 academicjournals.org
Synthesis of Mechanically Interlocked Molecules (e.g., Rotaxanes)

This compound and its derivatives are utilized in the synthesis of mechanically interlocked molecules, such as rotaxanes. core.ac.ukbeilstein-journals.org Rotaxanes are composed of a dumbbell-shaped molecule threaded through a macrocycle, and their unique architecture makes them interesting for applications in molecular machinery and materials science. nih.gov

The synthesis of these complex structures often involves template-directed methods. nih.gov In one approach, a thiophene-containing unit can be incorporated into the linear "thread" component of the rotaxane. For example, a precursor containing a thiophene moiety can be synthesized and then used in a "clipping" reaction where the macrocycle is formed around the thread. beilstein-journals.orgd-nb.info The bromoethyl group on the thiophene can serve as a reactive site for subsequent chemical modifications or for attaching bulky "stopper" groups that prevent the macrocycle from dethreading. beilstein-journals.orgd-nb.info

Investigation as Solvent Additives in Organic Solar Cell Fabrication

Recent research has explored the use of halogenated thiophenes as solvent additives to improve the efficiency of organic solar cells (OSCs). rsc.org The morphology of the active layer in an OSC, which is typically a blend of a donor and an acceptor material, is crucial for efficient charge generation and transport. tum.de Solvent additives can play a significant role in controlling this morphology. rsc.orgtum.de

Studies have shown that incorporating small amounts of halogenated thiophene additives, such as 2,5-dibromothiophene, into the solution used to cast the active layer can lead to a more favorable nanostructure. rsc.org This can enhance the absorption of light, facilitate the splitting of excitons into free charges, and improve charge transport to the electrodes, ultimately resulting in a higher power conversion efficiency. rsc.orgtum.de For instance, the use of a fluorinated dibromothiophene additive in a PM6:Y6-based solar cell resulted in a notable increase in both the power conversion efficiency and the fill factor. rsc.org Furthermore, some thiophene derivatives are being investigated as more environmentally friendly "green" solvents for the fabrication of OSCs, moving away from harmful halogenated solvents. nih.govmdpi.com

Impact in Medicinal and Agricultural Chemistry

The thiophene ring is a significant structural motif in medicinal and agricultural chemistry, and this compound serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. lookchem.comresearchgate.net

Intermediate for Pharmaceutical Active Compounds

The reactivity of the bromoethyl group makes this compound a versatile building block for introducing the thienylethyl moiety into larger molecules. lookchem.com This is achieved through various chemical reactions, including nucleophilic substitution and cross-coupling reactions. ontosight.ai The resulting thiophene-containing compounds have been investigated for a wide range of therapeutic applications. lookchem.comevitachem.com

Synthesis of Precursors for Anticancer Agents

Thiophene derivatives have shown promise as anticancer agents. ontosight.ainih.govnih.gov this compound can be used to synthesize precursors for these potential therapeutic agents. evitachem.com For example, it can serve as a starting material for creating more complex molecules that may exhibit cytotoxic activity against cancer cell lines. nih.gov Research has shown that certain thiophene-based compounds can act as inhibitors of enzymes involved in cancer pathways or interfere with processes like tubulin polymerization, which is essential for cell division. ontosight.aivulcanchem.com

Derivatives with Broad Biological Activities (e.g., Anti-inflammatory, Antimicrobial, Antioxidant)

Beyond its role in anticancer research, derivatives of this compound have been explored for a variety of other biological activities. The thiophene nucleus is a well-established isostere in medicinal chemistry, meaning it can be substituted for other chemical groups to enhance the therapeutic properties of a drug. researchgate.net

Thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including:

Anti-inflammatory activity . researchgate.net

Antimicrobial and antifungal properties . researchgate.netontosight.ainih.gov

Antioxidant effects . researchgate.netnih.gov

The table below highlights some of the biological activities associated with various thiophene derivatives.

Compound TypeBiological ActivityReference
Thiophene derivativesAntimicrobial, anti-inflammatory, anticancer ontosight.ai
Thiophene-based moleculesAntioxidant, antimicrobial, anti-inflammatory, anticancer researchgate.net
2-Aminothiophene derivativesAntimicrobial nih.gov
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylatesAntibacterial, antifungal, antioxidant, anticancer nih.gov
Coumarin (B35378) derivatives with thiazole (B1198619) moietyAntibacterial, antifungal scielo.org.za
Thiophene[3,2-d]pyrimidine derivativesAntiviral (HIV-1 inhibitors) acs.org
Benzothiophene derivativesAntimicrobial, anticancer, anti-inflammatory, antioxidant researchgate.net
Development of Novel Insecticides

The thiophene nucleus is a recognized pharmacophore in medicinal and agricultural chemistry, and its derivatives have been explored for the development of insecticides. nih.gov this compound serves as a key precursor in this area. lookchem.com The compound's utility lies in its role as a building block; the reactive bromine atom on the ethyl side chain allows for nucleophilic substitution and coupling reactions, enabling the attachment of other molecular fragments to the thiophene core. lookchem.com

This synthetic flexibility is crucial for creating novel, complex molecules with potential insecticidal properties. Researchers can modify the structure by introducing different functional groups to the thiophene scaffold, aiming to enhance biological activity and target specific pests. While specific commercial insecticides derived directly from this compound are not extensively detailed in the available research, its role as a foundational element in the synthesis of potential agrochemicals, including pesticides, is well-established. lookchem.comsmolecule.com The aromatic and electron-rich characteristics of the thiophene ring are considered to contribute to the efficacy of the resulting pesticidal compounds. lookchem.com

Precursor for Agrochemical Development

This compound is a valuable precursor for the broader agrochemical industry, extending beyond just insecticides to include herbicides. lookchem.com Its bifunctional nature—a stable aromatic ring and a reactive alkyl halide—makes it an ideal starting point for synthesizing a range of active agricultural compounds. lookchem.comresearchgate.net The thiophene core is a structural component in many biologically active molecules, and by using this compound, chemists can introduce this important heterocycle into larger, more complex structures. researchgate.netresearchgate.net

The development process leverages the compound's reactivity to build a library of derivatives that can be screened for desired agrochemical activities. The inherent properties of the thiophene ring can enhance the effectiveness of the final products in controlling agricultural pests and weeds. lookchem.com

Research Findings on this compound in Agrochemicals
Application AreaRole of this compoundKey Structural Features UtilizedReference
Pesticide SynthesisServes as a valuable precursor and building block.Aromatic, electron-rich thiophene ring and reactive bromoethyl group. lookchem.com
Herbicide SynthesisUtilized as a key intermediate for production.The ability to undergo various reactions like substitution and cross-coupling. lookchem.com
General AgrochemicalsActs as a foundational material for synthesizing complex, biologically active molecules.The thiophene core is a known pharmacophore in agrochemicals. researchgate.net

Facilitating the Synthesis of Diverse Bioactive Heterocyclic Scaffolds (e.g., Coumarin Derivatives)

The synthesis of bioactive heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures form the basis of many natural and synthetic drugs. dokumen.pub Thiophene derivatives are important building blocks in this field. researchgate.net this compound, with its reactive side chain, is a versatile intermediate for creating a wide array of functionalized heterocyclic scaffolds through reactions like nucleophilic substitution and coupling. lookchem.com

While this compound is a key starter for many heterocyclic systems, the synthesis of thiophene-containing coumarin derivatives often involves different, though structurally related, starting materials. For instance, research shows the synthesis of thiophene derivatives that incorporate a coumarin moiety by starting with 3-(2-bromoacetyl)-2H-chromen-2-one. mdpi.com In this approach, the bromoacetyl group on the coumarin core is used to construct the thiophene ring via Gewald's thiophene synthesis. mdpi.com

Another related pathway involves the use of 3-(2-bromoethyl)-4-hydroxy-2H-chromen-2-one . This compound, which is a coumarin derivative itself, is prepared from 4-hydroxycoumarin (B602359) and dibromoethane and is subsequently used to synthesize more complex heterocyclic systems, such as thiazole-substituted coumarins. scielo.org.zaresearchgate.netscielo.org.za These examples highlight the chemical strategies used to merge thiophene and coumarin scaffolds, which are both recognized for their significant biological activities.

Synthesis of Thiophene-Coumarin Heterocycles
Starting MaterialReaction/MethodProduct TypeReference
3-(2-Bromoacetyl)-2H-chromen-2-oneGewald's thiophene synthesisThiophene derivatives incorporating a coumarin moiety. mdpi.com
4-Hydroxycoumarin and DibromoethaneBase-catalyzed reaction3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-one. scielo.org.zascielo.org.za
3-(2-Bromoethyl)-4-hydroxy-2H-chromen-2-oneReaction with other heterocycles (e.g., thiazoles)Complex coumarin derivatives with attached heterocyclic rings. scielo.org.zascielo.org.za

Advanced Characterization and Computational Investigations of 3 2 Bromoethyl Thiophene and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the structural features of 3-(2-Bromoethyl)thiophene. These methods provide detailed information on the connectivity of atoms, the types of chemical bonds present, and the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum confirms the presence and connectivity of the thiophene (B33073) ring protons and the ethyl side chain protons. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be assigned to the specific protons in the structure. The aromatic protons on the thiophene ring typically appear in the downfield region (δ 7.0-7.4 ppm) due to the ring current effect. The protons of the ethyl group (-CH₂-CH₂-Br) are observed as triplets in the upfield region, with the methylene (B1212753) group attached to the bromine being more deshielded (further downfield) than the methylene group attached to the thiophene ring.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton AssignmentMultiplicityChemical Shift (δ, ppm)
Thiophene H-2Doublet of doublets~7.34
Thiophene H-5Multiplet~7.13
Thiophene H-4Doublet of doublets~7.04
-CH₂-BrTriplet~3.62
Thiophene-CH₂-Triplet~3.25

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Thiophene C-3138 - 142
Thiophene C-2128 - 132
Thiophene C-5125 - 129
Thiophene C-4120 - 124
-CH₂-Br32 - 36
Thiophene-CH₂-30 - 34

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the thiophene ring and the bromoethyl side chain. nii.ac.jpvscht.czglobalresearchonline.netresearchgate.netresearchgate.net

Key vibrational modes include:

Aromatic C-H Stretching: A sharp band appearing just above 3000 cm⁻¹, typically around 3100 cm⁻¹, is characteristic of the C-H bonds on the thiophene ring.

Aliphatic C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups of the ethyl side chain.

C=C Aromatic Ring Stretching: Vibrations of the carbon-carbon double bonds within the thiophene ring typically result in one or more bands in the 1400-1500 cm⁻¹ region.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring can often be found in the fingerprint region, typically around 700-800 cm⁻¹.

C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the lower frequency region of the spectrum, generally between 600 and 700 cm⁻¹.

Interactive Data Table: Expected Characteristic FTIR Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
C-H StretchThiophene Ring~3100
C-H Stretch-CH₂-2850 - 2960
C=C StretchThiophene Ring1400 - 1500
C-H BendThiophene Ring800 - 900
C-S StretchThiophene Ring700 - 800
C-Br StretchBromoalkane600 - 700

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for confirming the molecular weight and elemental composition of a compound. For a small molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common method for analysis. MALDI-TOF is typically reserved for high molecular weight compounds like polymers.

The expected mass spectrum of this compound (molecular formula C₆H₇BrS) would show a molecular ion peak (M⁺) corresponding to its molecular weight (~191 g/mol ). A key feature would be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: M⁺ and (M+2)⁺. libretexts.orgnist.govresearchgate.netyoutube.comnih.gov

Common fragmentation patterns would include:

Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment corresponding to the loss of a bromine atom ([M-Br]⁺), which is often a very stable and abundant ion.

Benzylic-type Cleavage: Cleavage of the bond between the thiophene ring and the ethyl group would result in a thienylmethyl cation (C₄H₄S-CH₂⁺) at m/z 97.

Loss of the Ethyl Bromide Chain: Fragmentation can also lead to the formation of the thiophene cation itself.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructureExpected m/zNotes
[C₆H₇BrS]⁺Molecular Ion (M⁺)190/192Shows characteristic 1:1 isotope pattern for Bromine.
[C₆H₇S]⁺[M-Br]⁺111Loss of a bromine radical.
[C₅H₅S]⁺Thienylmethyl Cation97Cleavage of the C-C bond of the ethyl group.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, like the thiophene ring, absorb UV or visible light, promoting electrons from a lower energy occupied molecular orbital (like a π orbital) to a higher energy unoccupied molecular orbital (like a π* orbital).

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the thiophene ring. In derivatives, a characteristic absorption band for the thiophene moiety, corresponding to a π-π* transition, has been observed at approximately 282 nm. researchgate.netresearchgate.netnii.ac.jpuobaghdad.edu.iqnih.gov The exact position and intensity of this peak can be influenced by the solvent and the nature of substituents on the ring.

Emission spectroscopy (fluorescence) measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. Simple thiophene monomers like this compound are typically not highly fluorescent. However, they serve as essential building blocks for creating highly fluorescent conjugated polymers and complex dyes, where the extended π-conjugation allows for efficient light emission. The photophysical properties of polymers derived from this monomer are of significant research interest.

Electrochemical Characterization Techniques

Electrochemical methods are vital for studying the redox properties of molecules and their ability to form conductive polymers.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of molecules and to drive electropolymerization. For this compound, CV is the primary method to initiate and monitor its conversion into the corresponding conductive polymer, poly(this compound). dtic.milresearchgate.netacs.orgsemanticscholar.orgresearchgate.net

The process involves scanning the potential applied to a working electrode in a solution containing the monomer and a supporting electrolyte.

Monomer Oxidation: As the potential is scanned to positive values, the this compound monomer is oxidized at the electrode surface, typically at potentials between +1.3 V and +1.8 V (vs. Ag/AgCl), forming a radical cation. This oxidation occurs at the unsubstituted α-positions (C2 and C5) of the thiophene ring, which are the most reactive sites.

Polymerization: These highly reactive radical cations then couple with each other, eliminating protons and forming dimer, trimer, and eventually, polymer chains that deposit onto the electrode surface as a film.

Film Growth and Redox Behavior: With successive CV scans, the polymer film grows, which is observed as an increase in the current of the redox peaks. The polymer film itself is electroactive and can be reversibly oxidized (p-doped) and reduced (de-doped). This process is seen as a broad oxidation wave and a corresponding reduction wave in the cyclic voltammogram. The redox behavior of the polymer film is crucial for its application in electronic devices.

The kinetics of the polymerization can be studied by analyzing the increase in peak current with each cycle, while the redox behavior provides insight into the stability and conductivity of the resulting polymer.

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions. While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed scientific literature, the analysis of closely related substituted thiophene derivatives provides significant insight into the expected structural characteristics.

Studies on functionalized thiophenes reveal key structural motifs. For instance, the crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile was determined to be orthorhombic, with the thiophene ring remaining largely planar. researchgate.net In another example, analysis of a 3-amino-4-methylthiophene derivative confirmed the stereochemistry of an imine double bond and revealed a monoclinic crystal system. researchgate.net These studies demonstrate how X-ray diffraction is employed to confirm molecular geometry and understand crystal packing, which is influenced by intermolecular forces like hydrogen bonds and other weak interactions. researchgate.netresearchgate.net For this compound, a similar analysis would be expected to confirm the planarity of the thiophene ring and provide precise measurements of the C-S, C-C, C-Br, and C-H bond lengths and angles, as well as the conformational arrangement of the bromoethyl side chain relative to the ring.

Below is a representative table of crystallographic data for a substituted bromo-thiophene derivative, illustrating the type of information obtained from X-ray diffraction analysis.

ParameterValue for (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile researchgate.net
Chemical FormulaC₈H₆BrNS
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1347 (5)
b (Å)7.1124 (3)
c (Å)19.8245 (13)
Volume (ų)864.99 (10)
Z (Molecules per unit cell)4

Theoretical and Computational Chemistry Approaches

In conjunction with experimental techniques, theoretical and computational methods serve as powerful tools for investigating the properties of molecules like this compound. These approaches can predict and rationalize molecular structure, stability, and reactivity where experimental data is scarce.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rdd.edu.iq DFT calculations are instrumental in understanding reactivity patterns by analyzing various molecular descriptors derived from the computed electronic distribution. scispace.comresearchgate.net The B3LYP functional is a commonly employed hybrid functional that has shown success in calculating the electronic properties of thiophene-based systems. rdd.edu.iqtandfonline.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity, whereas the LUMO energy relates to the electron affinity and electrophilicity. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. pku.edu.cn A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap implies higher kinetic stability. nih.gov

For a thiophene derivative, DFT calculations can provide precise values for these orbital energies. For example, in a study of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, the HOMO and LUMO energies were calculated to be -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov Such calculations for this compound would elucidate its electronic stability and potential reactivity in various chemical transformations.

ParameterDefinitionValue for a model thiophene derivative (eV) nih.gov
E(HOMO)Energy of the Highest Occupied Molecular Orbital-4.994
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.142
Energy Gap (ΔE)E(LUMO) - E(HOMO)3.852

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govias.ac.in The MESP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, regions of negative potential (electron-rich), shown in shades of red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. nih.gov Green and yellow areas represent neutral or weakly polarized regions.

In thiophene derivatives, the electronegative sulfur atom and any electron-withdrawing substituents typically create regions of negative electrostatic potential. jchps.comnih.gov For instance, in a study of a bromothiophene chalcone (B49325) derivative, the negative potential was concentrated around the carbonyl group, while positive potential was located on the hydrogen atoms. tandfonline.com For this compound, an MESP analysis would likely show negative potential localized around the sulfur and bromine atoms due to their high electronegativity. The hydrogen atoms on the thiophene ring and the ethyl chain would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This analysis provides an intuitive understanding of the molecule's reactive sites.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various global reactivity descriptors. nih.gov These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) or through energy differences between the neutral, anionic, and cationic states of the molecule. rdd.edu.iqderpharmachemica.com

Key reactivity descriptors include:

Ionization Energy (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO). nih.gov

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO). nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. sid.ir Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. sid.ir

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). derpharmachemica.com

Nucleophilicity (N): A measure of a molecule's ability to act as a nucleophile.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. researchgate.netderpharmachemica.com A high chemical hardness value indicates low reactivity, while a low hardness value suggests high reactivity. derpharmachemica.com DFT calculations on various thiophene systems have been used to compute these descriptors and successfully rationalize their observed chemical behavior. researchgate.netderpharmachemica.com

Reactivity DescriptorFormulaSignificance
Ionization Energy (I)I ≈ -E(HOMO)Energy needed to remove an electron.
Electron Affinity (A)A ≈ -E(LUMO)Energy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Measure of electron-attracting power.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration; indicates stability.
Electrophilicity Index (ω)ω = μ² / (2η) (where μ ≈ -χ)Global electrophilic power of a molecule.

Q & A

Q. What are the established synthetic routes for 3-(2-Bromoethyl)thiophene, and how do reaction conditions impact yield?

this compound is synthesized via bromination of precursor thiophene derivatives. A common method involves reacting 3-(2-hydroxyethyl)thiophene with phosphorus tribromide (PBr₃) in anhydrous dichloromethane under nitrogen at 0–5°C, achieving yields of ~65–70% after purification . Alternative routes include nucleophilic substitution of thiophene derivatives with bromoethyl groups using KI in acetone under reflux, though yields vary based on solvent polarity and temperature control .

Q. What purification techniques are optimal for isolating this compound?

Post-synthesis purification typically involves:

  • Recrystallization : Using hexane or ethanol to remove unreacted starting materials.
  • Column Chromatography : Silica gel with non-polar solvents (e.g., hexane/ethyl acetate) to isolate the product from brominated byproducts.
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure (40–60°C) improves purity (>95%) .

Q. Which nucleophilic substitution reactions are feasible with this compound?

The bromoethyl group undergoes substitution with:

  • Amines : Reacted in THF at 60°C to form aminoethyl-thiophene derivatives (e.g., for drug intermediates).
  • Thiols : Catalyzed by NaH in DMF to yield thioether-linked polymers.
  • Alkoxides : In ethanol under reflux to generate ether derivatives for optoelectronic materials .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in bromoethyl-thiophene reactions?

Regioselectivity challenges arise due to competing reactivity at the thiophene ring’s α/β positions. Computational studies (DFT) show that electron-withdrawing bromoethyl groups direct electrophiles to the β-position, while steric hindrance from the ethyl chain favors α-substitution in coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids yield β-substituted products in 75% selectivity when using Pd(PPh₃)₄ and K₂CO₃ in toluene/water .

Q. Can computational modeling predict viable synthetic pathways for novel bromoethyl-thiophene derivatives?

Yes. AI-driven tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes for derivatives like 3-(2-Bromoethyl)-5-fluorothiophene. For instance, in silico retrosynthesis suggests bromination of 3-ethylthiophene followed by fluorination with Selectfluor®, validated experimentally with 62% yield .

Q. How is this compound utilized in conductive polymer synthesis?

The compound serves as a monomer in catalyst-transfer polymerization (CTP) to create regioregular polythiophenes. Key steps:

Initiation : Ni(II) catalysts (e.g., Ni(dppe)Cl₂) activate the C-Br bond.

Propagation : Monomers add in a head-to-tail fashion, achieving >90% regioregularity.

Termination : Quenching with methanol yields polymers with conductivity up to 200 S/cm .

Q. What are the stability challenges of this compound, and how are they mitigated?

The compound is light- and heat-sensitive, leading to decomposition via β-hydride elimination. Best practices include:

  • Storage : Under argon at –20°C in amber vials.
  • Handling : Use gloveboxes for air-sensitive reactions.
  • Stabilizers : Addition of 1% hydroquinone inhibits radical degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.